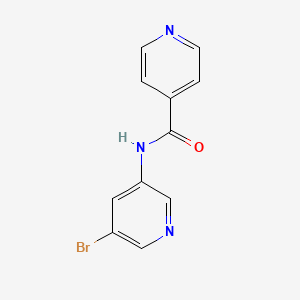

N-(5-Bromopyridin-3-yl)isonicotinamide

Description

N-(5-Bromopyridin-3-yl)isonicotinamide is a brominated pyridine derivative with the molecular formula C₁₁H₈BrN₃O and a molecular weight of 278.11 g/mol . Its structure features a 5-bromopyridin-3-yl group linked via an amide bond to an isonicotinamide moiety. The bromine substituent at the 5-position of the pyridine ring enhances its reactivity, making it a valuable intermediate in synthetic organic chemistry.

Properties

IUPAC Name |

N-(5-bromopyridin-3-yl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrN3O/c12-9-5-10(7-14-6-9)15-11(16)8-1-3-13-4-2-8/h1-7H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVIBEIUSYUHLDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)NC2=CC(=CN=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Bromopyridin-3-yl)isonicotinamide typically involves the reaction of 5-bromopyridine-3-carboxylic acid with isonicotinamide. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane. The reaction conditions are usually mild, and the product is obtained in good yields .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger batches, ensuring purity through recrystallization or chromatography, and implementing safety measures for handling brominated compounds.

Chemical Reactions Analysis

Types of Reactions

N-(5-Bromopyridin-3-yl)isonicotinamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can replace the bromine atom in the presence of a base.

Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyridine derivative, while coupling with a boronic acid would produce a biaryl compound.

Scientific Research Applications

N-(5-Bromopyridin-3-yl)isonicotinamide has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and other enzyme inhibitors.

Material Science: The compound can be used in the synthesis of organic semiconductors and other advanced materials.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of N-(5-Bromopyridin-3-yl)isonicotinamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The bromine atom and the isonicotinamide moiety can interact with molecular targets through hydrogen bonding, van der Waals forces, and other interactions, thereby modulating biological pathways .

Comparison with Similar Compounds

Key Structural Differences and Similarities

The following table summarizes critical parameters for N-(5-Bromopyridin-3-yl)isonicotinamide and its analogs:

Analysis of Structural and Functional Variations

Positional Isomerism :

- This compound differs from N-(5-Bromopyridin-3-yl)nicotinamide (CAS 1795260-09-1) in the position of the carboxamide group on the pyridine ring. The former has the amide at the 4-position (isonicotinamide), while the latter at the 3-position (nicotinamide). This subtle difference may influence hydrogen-bonding patterns and biological target interactions .

Substituent Effects: The methylenepyridine linker in 5-Bromo-N-(pyridin-3-ylmethyl)nicotinamide (CAS 852916-15-5) introduces greater conformational flexibility compared to the direct amide bond in the parent compound. This could enhance solubility but reduce binding affinity in rigid enzymatic pockets .

Bromine Placement :

All analogs retain bromine at the 5-position of the pyridine ring, a critical feature for halogen bonding interactions in drug-receptor complexes.

Physicochemical and Pharmacological Implications

- Lipophilicity : Alkyl-substituted analogs (e.g., 5-Bromo-N-isopropylnicotinamide) exhibit higher logP values compared to the parent compound, favoring passive diffusion across biological membranes .

- Hydrogen-Bonding Capacity : The isonicotinamide moiety in the parent compound provides a distinct hydrogen-bonding profile compared to nicotinamide derivatives, which may alter selectivity in kinase inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.